molecular formula C10H17NO3 B016024 CID 597693 CAS No. 2154-32-7

CID 597693

Cat. No.: B016024
CAS No.: 2154-32-7
M. Wt: 199.25 g/mol
InChI Key: WHFMYRQGLUQPEK-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl is a stable nitroxide radical compound. It is known for its unique structural properties, which include a pyrrolidine ring with four methyl groups and a methoxycarbonyl group. This compound is widely used in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl typically involves the oxidation of 2,2,5,5-tetramethyl-3-pyrrolidin-1-ol. The reaction is carried out in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to its corresponding hydroxylamine.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of hydroxylamine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl is used in a wide range of scientific research applications:

    Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in the study of biological systems, particularly in the investigation of free radical processes and oxidative stress.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl involves its ability to act as a stable free radical. It interacts with other radicals and reactive oxygen species, thereby inhibiting oxidative processes. The compound targets molecular pathways involved in oxidative stress and can modulate the activity of enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyl-3-pyrrolidin-1-oxyl
  • 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl
  • 2,2,5,5-Tetramethyl-4-methoxycarbonylpyrroline-1-oxyl

Comparison: 3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers enhanced stability and specific reactivity patterns, making it particularly useful in applications requiring stable nitroxide radicals.

Properties

IUPAC Name

methyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2)6-7(8(12)14-5)10(3,4)11(9)13/h6,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFMYRQGLUQPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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